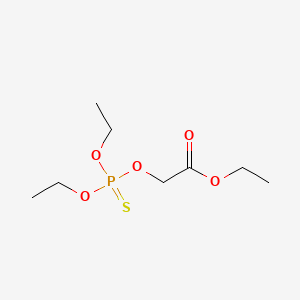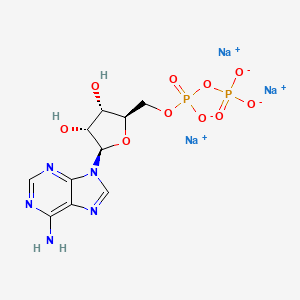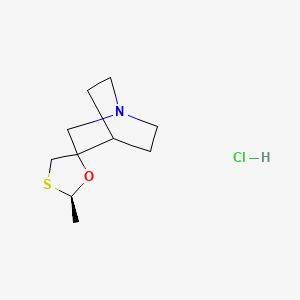
Acetic acid, ((diethoxyphosphinothioyl)oxy)-, ethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AI 3-23445 is a pesticide.
Aplicaciones Científicas De Investigación
1. Chemical Properties and Synthesis Methods
- A study discussed the formation and chemical properties of various ethyl esters, including those related to "Acetic acid, ((diethoxyphosphinothioyl)oxy)-, ethyl ester", from reactions involving equivalent quantities of specific compounds in ethanol, highlighting the complexity and versatility of these ester compounds in chemical reactions (Bonanomi & Palazzo, 1977).
- Another research focused on the transformation of ethanol to various carbonyl compounds, including ethyl acetate and acetic acid, on gold surfaces, providing insight into the oxidation processes of alcohols and their intermediates on metal surfaces (Liu et al., 2009).
- The computational study of a secondary alkoxy radical, an intermediate derived from the oxidation of ethyl acetate, revealed insights into the rearrangement processes leading to the formation of acetic acid, emphasizing the significance of computational chemistry in understanding reaction mechanisms (Rayez et al., 2002).
2. Applications in Synthetic Chemistry
- Research on the synthesis of novel dyes demonstrated the use of ethyl esters, related to the compound , in creating styryl dyes with potential applications in industrial dyeing processes (Rangnekar et al., 2009).
- A study investigated the use of aminooxyacetic acid derivatives, structurally related to "Acetic acid, ((diethoxyphosphinothioyl)oxy)-, ethyl ester", in inhibiting ethylene formation in plants, showing potential applications in agriculture and plant biology (Kirchner et al., 1993).
3. Biological and Environmental Applications
- A biotransformation study involving a new type of organophosphorus compound, closely related to the compound of interest, was conducted using bacterial species, demonstrating the potential of microbial processes in chemical transformations (Majewska, 2015).
- The development of a procedure for quantifying a biomarker related to human exposure to a compound similar to ethyl acetate in urine samples highlighted the relevance of such compounds in health and environmental monitoring (B'hymer et al., 2003).
Propiedades
Número CAS |
5823-25-6 |
|---|---|
Nombre del producto |
Acetic acid, ((diethoxyphosphinothioyl)oxy)-, ethyl ester (9CI) |
Fórmula molecular |
C8H17O5PS |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
ethyl 2-diethoxyphosphinothioyloxyacetate |
InChI |
InChI=1S/C8H17O5PS/c1-4-10-8(9)7-13-14(15,11-5-2)12-6-3/h4-7H2,1-3H3 |
Clave InChI |
FCZCIXQGZOUIDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COP(=S)(OCC)OCC |
SMILES canónico |
CCOC(=O)COP(=S)(OCC)OCC |
Apariencia |
Solid powder |
Otros números CAS |
5823-25-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AI 3-23445; AI-3-23445; AI3-23445 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















